

# Etravirine Hydrobromide: A Comprehensive Physicochemical Characterization and Solid-State Analysis Guide

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## Compound of Interest

Compound Name:	<i>Etravirine hydrobromide</i>
CAS No.:	1030633-38-5
Cat. No.:	B3075465

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## Executive Summary

Etravirine (ETR) is a highly potent, second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) utilized in antiretroviral therapy for HIV-1. Despite its clinical efficacy, Etravirine is categorized as a Biopharmaceutics Classification System (BCS) Class IV compound, exhibiting both low gastrointestinal permeability and exceptionally poor aqueous solubility (~0.0169 mg/mL)[1][2].

To overcome these pharmacokinetic limitations, crystal engineering—specifically salt formation—is employed. This whitepaper provides an in-depth technical evaluation of **Etravirine hydrobromide** (ETR-HBr). As a Senior Application Scientist, I have structured this guide to move beyond basic data reporting, focusing instead on the mechanistic causality behind solid-state characterization workflows and the orthogonal, self-validating protocols required to ensure active pharmaceutical ingredient (API) integrity.

## Rationale for Salt Selection: The pKa Rule

Etravirine is a highly lipophilic molecule ( $\log P > 5$ ) featuring a weakly basic pyrimidine nitrogen with a  $pK_a$  of approximately 3.75[3][4]. In solid-state development, the decision to form a salt versus a non-ionic cocrystal is governed by the

$pK_a$  between the API and the counterion.

By reacting Etravirine with Hydrobromic acid (HBr,  $pK_a \approx -9$ ), the resulting

$pK_a$  is  $> 12$ . This vastly exceeds the empirical "rule of 3" threshold required for complete proton transfer[2]. Consequently, ETR-HBr forms a highly stable ionic crystal lattice rather than a metastable hydrogen-bonded cocrystal, fundamentally altering the hydration energy and dissolution kinetics of the drug[5].

## Physicochemical Data Presentation

The fundamental properties and solid-state metrics of **Etravirine hydrobromide** are summarized below to provide a comparative baseline against the free base.

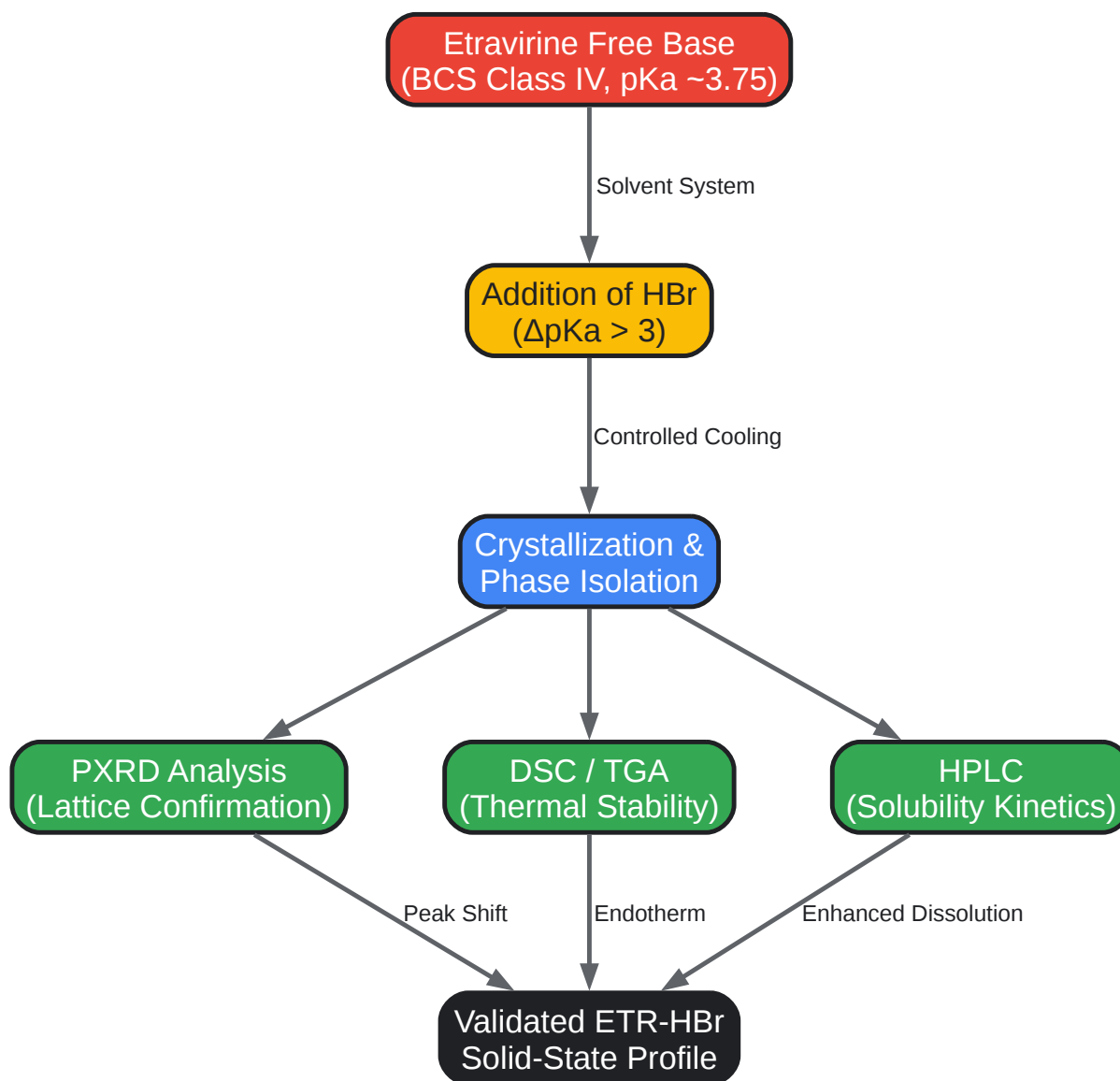
### Table 1: Fundamental Chemical Properties of Etravirine Hydrobromide

Property	Value
Chemical Name	4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzotrile hydrobromide
CAS Registry Number	1030633-38-5[6][7]
Molecular Formula	C <sub>20</sub> H <sub>16</sub> Br <sub>2</sub> N <sub>6</sub> O[6][7]
Molecular Weight	516.2 g/mol [6][7]
API Ionization Constant ( $pK_a$ )	$\sim 3.75$ [3][4]

### Table 2: Comparative Solid-State Data (ETR Free Base vs. ETR-HBr)

Parameter	Etravirine Free Base (Form I)	Etravirine Hydrobromide
Characteristic PXRD Peaks ( $2\theta \pm 0.2^\circ$ )	8.7, 9.1, 13.0, 19.4, 23.5, 26.8[8]	9.5, 16.1, 19.4, 24.8[9][10]
Thermal Behavior (Melting Point)	259–263 °C (Accompanied by decomposition)[11]	Distinct endothermic shift indicating new lattice
Aqueous Solubility	~0.0169 mg/mL (Practically insoluble)[1][2]	Significantly enhanced via ionic dissociation

## Solid-State Characterization Workflow



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Caption: Workflow for the synthesis and physicochemical validation of **Etravirine hydrobromide**.

## Experimental Protocols & Mechanistic Causality

To ensure reproducibility and scientific rigor, the following methodologies are designed as self-validating systems. Every procedural parameter is selected based on thermodynamic and kinetic principles.

## Protocol 1: Synthesis and Isolation of Etravirine Hydrobromide

- Step 1: Suspend Etravirine free base in a dipolar aprotic solvent system (e.g., acetone/water) at 50 °C[8].
  - Causality: Acetone provides sufficient solubility for the highly lipophilic free base at elevated temperatures, while the addition of water facilitates the dissociation of HBr, enabling the ionic reaction.
- Step 2: Add a stoichiometric equivalent of aqueous HBr dropwise under continuous stirring.
  - Causality: Dropwise addition prevents localized supersaturation. Rapid addition can lead to kinetic trapping, resulting in amorphous precipitation rather than the desired crystalline lattice.
- Step 3: Cool the mixture to 0–5 °C at a controlled rate of 0.5 °C/min[12].
  - Causality: A slow, linear cooling rate favors thermodynamic control, yielding highly crystalline, defect-free ETR-HBr particles.
- Self-Validation Check: Analyze the mother liquor via HPLC. A plateau in the residual API concentration confirms that thermodynamic equilibrium has been reached and precipitation is complete.

## Protocol 2: Powder X-Ray Diffraction (PXRD) Analysis

- Step 1: Pulverize the isolated ETR-HBr sample using an agate mortar to a uniform particle size (<50 µm) and load it onto a zero-background silicon holder.
  - Causality: Milling to a uniform size minimizes preferred orientation effects (where crystals lay flat on specific facets), ensuring that the relative peak intensities accurately reflect the bulk crystal lattice.

- Step 2: Scan the sample from 3° to 40° 2θ using Cu-Kα radiation ( $\lambda = 1.5406 \text{ \AA}$ ) at a step size of 0.01°/s.
  - Causality: This specific 2θ range captures all fundamental interplanar d-spacings relevant to small-molecule pharmaceuticals.
- Self-Validation Check: The resulting diffractogram must show a complete absence of the characteristic free base peaks (e.g., 8.7° and 13.0° 2θ)[8]. The exclusive presence of ETR-HBr peaks (9.5°, 16.1°, 19.4°, 24.8° 2θ)[9][10] orthogonally validates complete phase conversion without residual unreacted base.

### Protocol 3: Thermal Analysis (DSC/TGA)

- Step 1: Accurately weigh 3–5 mg of ETR-HBr into a crimped aluminum pan equipped with a pinhole.
  - Causality: The pinhole allows for the escape of volatile impurities or desolvated moisture. Without it, internal pressure buildup can deform the pan and create artifactual endotherms that mimic melting events.
- Step 2: Heat the sample from 25 °C to 300 °C at a rate of 10 °C/min under a dry nitrogen purge (50 mL/min).
  - Causality: A 10 °C/min heating rate provides an optimal balance between thermal resolution (separating closely spaced thermal events) and sensitivity. The nitrogen purge prevents oxidative degradation prior to the melting point.
- Self-Validation Check: Differential Scanning Calorimetry (DSC) must be run in parallel with Thermogravimetric Analysis (TGA). Etravirine free base melts at 259–263 °C with simultaneous decomposition[11]. If the ETR-HBr DSC thermogram exhibits a sharp endotherm without a corresponding mass loss in the TGA trace, it is definitively validated as a true melting event (phase transition) rather than desolvation or thermal degradation.

### Protocol 4: Equilibrium Solubility Testing

- Step 1: Add an excess amount of ETR-HBr to 10 mL of simulated gastric fluid (pH 1.2) and phosphate buffer (pH 6.8) in sealed glass vials.

- Causality: Testing across this pH gradient evaluates the salt's susceptibility to disproportionation (conversion back to the free base) in the gastrointestinal tract.
- Step 2: Agitate the vials in a reciprocal shaker water bath at  $37 \pm 0.5$  °C for 72 hours.
  - Causality: A 72-hour window ensures that true thermodynamic equilibrium is reached, overcoming the notoriously slow dissolution kinetics typical of BCS Class IV drugs[3].
- Step 3: Centrifuge, filter through a 0.45 µm PTFE membrane, and analyze the supernatant via HPLC-UV at 310 nm[1].
  - Causality: Polytetrafluoroethylene (PTFE) filters are utilized because they are chemically inert and minimize non-specific binding of the highly lipophilic ( $\log P > 5$ ) API, preventing artificially low concentration readings[3].
- Self-Validation Check: Measure the pH of the final solution post-dissolution. If the pH shifts significantly from the buffer's nominal value, the buffer capacity was exceeded by the dissolved hydrobromic acid, rendering the solubility value invalid for that specific physiological pH.

## References

- PubChem: **Etravirine hydrobromide** (CID 24812762). Source: National Center for Biotechnology Information (NCBI). URL:[[Link](#)]
- US Patent 8153790B2 - Process for the preparation and purification of etravirine and intermediates thereof. Source: Google Patents.
- Study of the physicochemical properties of the etravirine substance. Source: Drug Development & Registration (via ResearchGate). URL:[[Link](#)]
- New Solid Forms of the Anti-HIV Drug Etravirine: Salts, Cocrystals, and Solubility. Source: Crystal Growth & Design (ACS Publications). URL:[[Link](#)]
- LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies. Source: PubMed Central (PMC). URL:[[Link](#)]

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## Sources

- [1. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [2. ijpsonline.com \[ijpsonline.com\]](https://www.ijpsonline.com)
- [3. US8703786B2 - Etravirine formulations and uses thereof - Google Patents \[patents.google.com\]](#)
- [4. LC-MS/MS determination of etravirine in rat plasma and its application in pharmacokinetic studies - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [6. pharmaffiliates.com \[pharmaffiliates.com\]](https://pharmaffiliates.com)
- [7. Etravirine hydrobromide | C<sub>20</sub>H<sub>16</sub>Br<sub>2</sub>N<sub>6</sub>O | CID 24812762 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [8. newdrugapprovals.org \[newdrugapprovals.org\]](https://www.newdrugapprovals.org)
- [9. WO2010131118A2 - Polymorphs of etravirine and processes for preparation thereof - Google Patents \[patents.google.com\]](#)
- [10. WO2010131118A2 - Polymorphs of etravirine and processes for preparation thereof - Google Patents \[patents.google.com\]](#)
- [11. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
- [12. US8153790B2 - Process for the preparation and purification of etravirine and intermediates thereof - Google Patents \[patents.google.com\]](#)
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